![molecular formula C14H23N3O2S B2526707 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1448135-05-4](/img/structure/B2526707.png)
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H23N3O2S and its molecular weight is 297.42. The purity is usually 95%.
BenchChem offers high-quality (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Breast Cancer Activity
This compound has been studied for its potential as an anti-breast cancer agent . Researchers have designed and synthesized derivatives of this compound to evaluate their inhibitory activities against BRD4, a protein that plays a key role in cancer progression . One of these derivatives, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
BRD4 Inhibition
The compound has shown potent inhibitory effects on BRD4, a protein that is involved in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
PARP1 Inhibition
The compound also displayed a moderate inhibitory effect on PARP1, a protein involved in DNA repair . This suggests that the compound could potentially be used in therapies targeting DNA repair mechanisms in cancer cells .
Cell Cycle Arrest
The compound was shown to arrest the cell cycle at the G1 phase in MCF-7 cells . This could potentially halt the proliferation of cancer cells .
Anti-Inflammatory Properties
3,5-Dimethylisoxazole derivatives, which include this compound, have been found to have anti-inflammatory properties . They act as acetyl-lysine-mimetic bromodomain ligands, which could potentially be used to treat inflammatory diseases .
Epigenetic Regulation
The compound has been identified as a potential tool for epigenetic regulation . It acts as a bromodomain ligand, binding to acetylated lysines in proteins, notably histones . This interaction plays a crucial role in the epigenetic regulation of gene transcription .
Wirkmechanismus
Target of Action
The primary targets of this compound are bromodomains, which are conserved amino acid modules that bind selectively to acetylated lysines present in proteins, notably histones . Bromodomains act as readers of the histone-acetylation code .
Mode of Action
The compound acts as a competitive inhibitor of the interaction between bromodomains and acetylated lysines . It displaces acetylated histone-mimicking peptides from bromodomains . This compound has been identified as a novel acetyl-lysine bioisostere .
Biochemical Pathways
The compound affects the epigenetic regulation of gene transcription, which is primarily controlled by the acetylation of histone lysine residues . The compound’s interaction with bromodomains disrupts this process, leading to changes in gene expression .
Result of Action
The compound’s action results in antiproliferative and anti-inflammatory properties . It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Action Environment
Environmental factors such as the specific subtype of cancer can influence the compound’s action, efficacy, and stability . For example, the therapeutic efficacy of this compound in breast cancer varies depending on the breast cancer subtype .
Eigenschaften
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-10-13(11(2)19-15-10)14(18)17-6-5-7-20-9-12(17)8-16(3)4/h12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIMUBTRBKNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.